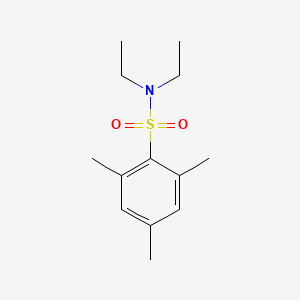

N,N-diethyl-2,4,6-trimethylbenzenesulfonamide

Description

The Role of Sulfonamide Scaffolds in Modern Organic Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂), is a cornerstone of modern organic and medicinal chemistry. nih.gov This structural motif is not merely a passive linker but an active participant in defining a molecule's chemical and physical properties. In the realm of medicinal chemistry, sulfonamides are recognized as a "privileged scaffold," meaning they are a recurring feature in a multitude of biologically active compounds. nih.gov Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which is critical for binding to biological targets like enzymes.

Historically, the discovery of sulfonamide-based antibiotics in the 1930s revolutionized medicine. nih.gov Today, their applications have expanded dramatically, with sulfonamide-containing molecules being investigated and used for a wide range of therapeutic purposes. nih.gov Beyond their medicinal importance, sulfonamides serve critical roles in organic synthesis. They are frequently employed as protecting groups for amines due to their stability under a variety of reaction conditions and the existence of reliable methods for their subsequent removal. nih.gov The synthesis of sulfonamides is typically robust and efficient, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This straightforward synthesis allows chemists to readily incorporate the sulfonamide scaffold into complex molecules.

Structural Characteristics and Chemical Significance of the 2,4,6-Trimethylphenyl Moiety in Sulfonamides

The 2,4,6-trimethylphenyl group, often referred to by its common name, mesityl, imparts significant and distinct properties to the sulfonamide scaffold. The primary characteristic of the mesityl group is its substantial steric bulk. The three methyl groups, positioned symmetrically at the ortho- and para-positions of the benzene (B151609) ring, create a sterically hindered environment around the point of attachment.

When appended to a sulfonamide, this steric hindrance has several important consequences. It can influence the rotational freedom around the sulfur-carbon bond, locking the molecule into specific conformations. This conformational rigidity can be crucial in the design of molecules intended to fit precisely into a protein's active site. Furthermore, the steric bulk of the mesityl group can shield the sulfonamide's nitrogen and sulfur atoms from reacting with other molecules. This can prevent undesired side reactions or be strategically used to direct reactions to other, more accessible parts of the molecule. nih.gov Research into the rearrangement of N-alkyl arylsulfonamides has shown that steric effects, such as those provided by bulky alkyl or aryl groups, can dictate the feasibility and outcome of reactions involving ortho-metalation. nih.gov The electronic properties of the mesityl group, with its electron-donating methyl substituents, can also modulate the reactivity of the arylsulfonyl system, although this effect is often secondary to the dominant steric influence. researchgate.net

Overview of Academic Research Trajectories for N,N-diethyl-2,4,6-trimethylbenzenesulfonamide and Related Derivatives

Direct academic research focusing exclusively on this compound is limited in the scientific literature. However, its chemical structure allows for an analysis based on research trajectories for its constituent parts and closely related analogues, namely N,N-dialkyl arylsulfonamides.

The synthesis of this class of compounds generally follows a well-established pathway: the reaction of the corresponding arylsulfonyl chloride (in this case, 2,4,6-trimethylbenzenesulfonyl chloride) with a secondary amine (diethylamine), often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Research on related N,N-diethyl arylsulfonamides often explores their potential as chemical intermediates or as target molecules in medicinal chemistry studies. For instance, arylsulfonyl-N,N-diethyl-dithiocarbamates have been investigated as a novel class of antitumor agents. nih.gov Studies on N,N-dialkyl perfluoroalkanesulfonamides have focused on characterizing their fundamental physicochemical properties, such as melting point, viscosity, and polarity, to understand how structural variations influence these characteristics. researchgate.net

The research landscape for related benzamides (a carbonyl analogue) is more extensive. N,N-diethylbenzamides are studied for their utility in directed ortho-metalation reactions, where the diethylamide group directs a strong base to deprotonate the adjacent position on the aromatic ring, allowing for further functionalization. researchgate.net The synthesis of various substituted N,N-diethylbenzamides has been achieved through methods like the Mitsunobu reaction, highlighting the continued interest in developing efficient synthetic routes to this class of compounds. nih.gov While not sulfonamides, these studies on benzamides provide a parallel research trajectory focused on synthesis and reactivity that informs the potential research space for compounds like this compound.

Table 1: Comparison of Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₃H₂₁NO₂S | 255.38 | 67811-20-5 |

| N,N-diethyl-4-methylbenzenesulfonamide | C₁₁H₁₇NO₂S | 227.32 | 649-15-0 |

| N,N-diethylbenzenesulfonamide | C₁₀H₁₅NO₂S | 213.30 | 1709-50-8 |

| N,N-diethyl-3-methylbenzamide (DEET) | C₁₂H₁₇NO | 191.27 | 134-62-3 |

Data for this compound is sourced from chemical supplier databases. appchemical.com Data for related compounds is sourced from academic literature and chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYGYHAINHTXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67811-20-5 | |

| Record name | N,N-DIETHYL-2,4,6-TRIMETHYLBENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diethyl 2,4,6 Trimethylbenzenesulfonamide and Its Analogues

Classical and Contemporary Approaches to N,N-Disubstituted Benzenesulfonamide Synthesis

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into reactions involving the direct alkylation of a primary sulfonamide and the coupling of an amine with a sulfonyl chloride.

Direct N-Alkylation Protocols for 2,4,6-Trimethylbenzenesulfonamide (B1594488)

Direct N-alkylation of a primary sulfonamide offers a straightforward route to N,N-disubstituted products. However, the diminished acidity and increased steric hindrance of 2,4,6-trimethylbenzenesulfonamide can impede this transformation. Typically, this method involves the deprotonation of the sulfonamide with a strong base to form the corresponding anion, which then acts as a nucleophile towards an alkylating agent, such as an ethyl halide.

Recent advancements have focused on the use of catalytic systems to facilitate this process under milder conditions. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been developed. acs.org This "borrowing hydrogen" approach employs a well-defined Mn(I) PNP pincer precatalyst and allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides in excellent yields. acs.org While this method has been successfully applied to 2,4,6-trimethylbenzenesulfonamide to produce the N-benzyl derivative, its application for diethylation would require further investigation. acs.org Another approach involves a zirconium-catalyzed reductive sulfonamidation of amides, which enables the monoalkylation of sulfonamides. acs.org Copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols has also been reported, proceeding via a transfer hydrogenation mechanism. ionike.com

| Catalyst System | Alkylating Agent | Substrate Scope | Key Features |

| Mn(I) PNP pincer | Alcohols | Broad range of aryl and alkyl sulfonamides | High atom economy, use of readily available alcohols |

| Cp₂ZrCl₂ | Amides | Primary sulfonamides | Mild conditions, site-selective monoalkylation |

| Copper acetate/K₂CO₃ | Benzylic alcohols | Sulfonamides | Efficient for benzylation |

Acylation and Sulfonylation Reactions Involving Amines and Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of N,N-disubstituted benzenesulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In the case of N,N-diethyl-2,4,6-trimethylbenzenesulfonamide, this involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with diethylamine.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide. The steric hindrance posed by the two methyl groups ortho to the sulfonyl group on the benzenesulfonyl chloride can slow down the reaction rate, potentially requiring more forcing conditions such as elevated temperatures. The choice of solvent can also influence the reaction, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used.

Application of Advanced Reagents and Catalytic Systems in N,N-Diethylsulfonamide Formation

Modern synthetic chemistry has seen the emergence of advanced reagents and catalytic systems to overcome the limitations of classical methods, particularly for challenging substrates. While specific catalytic systems for the direct N,N-diethylation of 2,4,6-trimethylbenzenesulfonamide are not extensively documented, general advancements in sulfonamide synthesis are noteworthy.

Stereoselective Synthesis of Chiral Derivatives Featuring the 2,4,6-Trimethylbenzenesulfonamide Moiety

The introduction of chirality into molecules containing the 2,4,6-trimethylbenzenesulfonamide scaffold is an area of growing interest, leading to the development of stereoselective synthetic methods.

Utilization of Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While the 2,4,6-trimethylbenzenesulfonyl group itself is not inherently chiral, it can be incorporated into molecules containing chiral auxiliaries to influence subsequent transformations. The bulky nature of the mesityl group can provide significant steric bias, enhancing the diastereoselectivity of reactions.

For example, sulfur-based chiral auxiliaries derived from amino acids have been shown to be highly effective in various asymmetric reactions, including aldol (B89426) and Michael additions. scielo.org.mx Although specific examples employing the 2,4,6-trimethylbenzenesulfonamide moiety in this context are not prevalent in the literature, the principles of chiral auxiliary-directed synthesis are broadly applicable.

Enantioselective Formation of N-Substituted Sulfonamide Stereocenters

The direct creation of stereocenters, particularly at the nitrogen atom or on its substituents, in an enantioselective manner represents a significant challenge in sulfonamide synthesis. Recent research has focused on the development of catalytic asymmetric methods to achieve this.

One area of progress is the synthesis of N-C axially chiral sulfonamides. Catalytic enantioselective N-allylation of secondary sulfonamides bearing a 2,6-disubstituted phenyl group on the nitrogen atom has been achieved using a chiral Pd-catalyst, affording rotationally stable N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.gov This demonstrates the feasibility of controlling stereochemistry around the N-C bond in sterically hindered systems.

Furthermore, the enantioselective synthesis of sulfinamidines, which are aza-analogues of sulfoxides, has been accomplished via asymmetric nitrogen transfer from N-H oxaziridines to sulfenamides. nih.govchemrxiv.orgresearchgate.net These methods provide access to chiral sulfur-containing building blocks that can be further elaborated. While not directly applied to this compound, these advancements in asymmetric catalysis pave the way for the future development of enantioselective routes to chiral derivatives of this and related compounds.

Green Chemistry and Sustainable Synthesis Routes for Sulfonamide Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamide compounds to address the environmental impact of traditional methods. These older techniques frequently involve toxic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), as well as highly reactive and hazardous sulfur-containing reagents such as sulfonyl chlorides. researchgate.net Modern sustainable approaches aim to replace these components with safer, more efficient, and environmentally benign alternatives.

A significant advancement in the green synthesis of sulfonamides is the utilization of water as a solvent. researchgate.nettandfonline.comscilit.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Researchers have developed methods where the reactants are soluble in water, while the sulfonamide products are not, allowing for easy separation by simple filtration. researchgate.net For instance, a facile and environmentally friendly method for synthesizing sulfonamide derivatives involves the reaction of sulfonyl chlorides with amino acids in an aqueous solution of sodium carbonate at room temperature, resulting in high yields of the desired products. tandfonline.comscilit.com

Another key strategy is the move towards metal-free synthesis. One such approach involves a one-pot, two-step synthesis of sulfonamides from readily available nitroarenes and sodium arylsulfinates in a mixture of methanol (B129727) and water. researchgate.net This method avoids the use of metal catalysts and utilizes sodium sulfinates as a stable and less hazardous sulfur source compared to sulfonyl chlorides. researchgate.net

Mechanochemistry, specifically ball milling, presents a solvent-free approach to sulfonamide synthesis. rsc.org This technique involves a one-pot, double-step procedure mediated by solid sodium hypochlorite (B82951) for the synthesis of sulfonamides. The process entails a tandem oxidation-chlorination reaction on disulfides, followed by amination. rsc.org This method is not only environmentally friendly due to the absence of solvents but also cost-effective, utilizing inexpensive and readily available reagents. rsc.org The environmental friendliness of this mechanochemical approach is highlighted by a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org

The use of alternative and sustainable solvents is another cornerstone of green sulfonamide synthesis. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as reaction media. researchgate.netrsc.org These solvents are often biodegradable, have low toxicity, and can be recycled. Similarly, polyethylene (B3416737) glycol (PEG-400) has been used as a green solvent for the synthesis of sulfonamides, offering advantages such as thermal stability, non-toxicity, and ease of recovery. tandfonline.com Ionic liquids have also been explored as environmentally benign reaction media for sulfonamide synthesis. tandfonline.com

Catalytic methods are also being developed to enhance the sustainability of sulfonamide synthesis. For example, molecular iodine has been used as a catalyst with t-butyl hydroperoxide as an oxidant in water for the synthesis of sulfonamides from sulfonyl hydrazides and tertiary amines. tandfonline.com Electrochemical methods are also emerging as a green alternative, offering a simple way to synthesize sulfonamides while avoiding harsh reaction conditions. chemistryworld.com

The table below summarizes various green and sustainable methodologies for the synthesis of sulfonamide compounds.

| Methodology | Key Features | Reagents/Solvents | Advantages | Reference(s) |

| Aqueous Synthesis | Reaction conducted in water. | Water, Sodium Carbonate | Environmentally benign solvent, simplified product isolation. | researchgate.nettandfonline.comscilit.com |

| Metal-Free One-Pot Synthesis | Avoids the use of metal catalysts. | Nitroarenes, Sodium Arylsulfinates, Water/Methanol | Reduces metal contamination, uses stable sulfur source. | researchgate.net |

| Mechanosynthesis (Ball Milling) | Solvent-free reaction. | Sodium Hypochlorite, Disulfides | Eliminates solvent waste, cost-effective, low E-factor. | rsc.org |

| Alternative Solvents | Use of non-traditional, greener solvents. | Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol), Polyethylene Glycol (PEG-400), Ionic Liquids | Biodegradable, low toxicity, recyclable solvents. | tandfonline.comresearchgate.netrsc.org |

| Catalytic Synthesis | Employs catalysts to improve efficiency. | Molecular Iodine, t-Butyl Hydroperoxide, Water | Mild reaction conditions, high yields. | tandfonline.com |

| Electrochemical Synthesis | Utilizes electricity to drive the reaction. | Avoids harsh reagents and conditions. | chemistryworld.com | |

| One-Pot Multi-Component Reaction | Combines multiple steps in a single vessel. | Nitroarenes, (Hetero)arylboronic acids, Potassium Pyrosulfite | Reduces waste, improves efficiency. | researchgate.net |

These innovative approaches highlight the significant progress made in the development of sustainable synthetic routes for sulfonamides. The application of these green chemistry principles not only minimizes the environmental footprint of chemical manufacturing but also often leads to more efficient and cost-effective processes. The synthesis of this compound and its analogues can greatly benefit from the adoption of these modern, environmentally conscious methodologies.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment of N,N-diethyl-2,4,6-trimethylbenzenesulfonamide. By analyzing the spectra of analogous compounds, such as N,N-diethyl-4-methylbenzenesulfonamide, we can predict the spectral features of the target molecule with a high degree of confidence.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl groups, and the three methyl groups on the benzene (B151609) ring. The introduction of two additional methyl groups at the ortho positions (C2 and C6) compared to N,N-diethyl-4-methylbenzenesulfonamide will significantly alter the chemical shift and multiplicity of the aromatic protons.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.0 | s | 2H | Ar-H |

| ~3.2-3.4 | q | 4H | -N(-CH₂ -CH₃)₂ |

| ~2.5-2.6 | s | 6H | Ar-(CH₃ )₂ (ortho) |

| ~2.3-2.4 | s | 3H | Ar-CH₃ (para) |

| ~1.1-1.3 | t | 6H | -N(-CH₂-CH₃ )₂ |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

The aromatic protons are predicted to appear as a singlet due to their chemical equivalence. The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH₂-) group, coupled to the methyl (-CH₃) protons which will appear as a triplet. The three methyl groups on the aromatic ring are expected to be distinct, with the two ortho methyl groups being chemically equivalent and appearing as a single singlet, and the para methyl group as another distinct singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give rise to a separate signal.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ ppm) | Assignment |

| ~142-144 | C -S (Ar) |

| ~138-140 | C -CH₃ (ortho, Ar) |

| ~135-137 | C -CH₃ (para, Ar) |

| ~130-132 | C H (Ar) |

| ~41-43 | -N(-CH₂ -CH₃)₂ |

| ~22-24 | Ar-CH₃ (ortho) |

| ~20-22 | Ar-CH₃ (para) |

| ~13-15 | -N(-CH₂-CH₃ )₂ |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

The aromatic region will show four distinct signals corresponding to the four types of aromatic carbons. The aliphatic region will display signals for the methylene and methyl carbons of the diethylamino group, as well as the carbons of the three methyl groups attached to the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Topology

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. A cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH, the ethyl methylene and methyl groups, and the aromatic methyl groups based on their attached protons.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

Predicted FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2970-2930 | C-H stretching (aliphatic) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~1340-1320 | SO₂ asymmetric stretching |

| ~1170-1150 | SO₂ symmetric stretching |

| ~1100-1000 | S-N stretching |

| ~850 | C-H out-of-plane bending (aromatic) |

Note: Predicted values are based on characteristic group frequencies.

The strong asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are highly characteristic and would be prominent in the spectrum. The presence of the aromatic ring would be confirmed by the C=C stretching and C-H bending vibrations. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would also be clearly visible.

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on the less polar and more symmetric vibrations within the molecule. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic ring and the S-N bond. The symmetric "breathing" mode of the substituted benzene ring would be a characteristic feature. Furthermore, the S-O symmetric stretch, which is often strong in the Raman spectrum, would provide confirmatory evidence for the sulfonamide group. While experimental Raman data for this specific compound is not available, analysis of related sulfonamides suggests that the key vibrational modes would be readily identifiable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular mass. This precision allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C13H21NO2S, the theoretical monoisotopic mass is 255.1293 Da. uni.lu

HRMS analysis can identify the molecule in various ionized forms, known as adducts. The high mass accuracy of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification.

The table below details the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which would be observed in an HRMS experiment. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]+ | 256.13658 |

| [M+Na]+ | 278.11852 |

| [M-H]- | 254.12202 |

| [M+NH4]+ | 273.16312 |

| [M+K]+ | 294.09246 |

| [M]+ | 255.12875 |

This interactive table provides predicted mass spectrometry data for this compound.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not publicly documented, the analysis of closely related aromatic sulfonamides provides significant insight into the expected structural features. Aromatic sulfonamides are known to adopt conformations that balance steric and electronic effects, with the sulfonamide group often exhibiting a distorted tetrahedral geometry. nih.gov

Crystal Data for N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4674 (6) |

| b (Å) | 12.2882 (9) |

| c (Å) | 16.0569 (12) |

| α (°) | 108.426 (7) |

| β (°) | 97.357 (6) |

| γ (°) | 100.245 (6) |

| Volume (ų) | 1709.7 (2) |

| Z | 4 |

This interactive table presents the unit cell parameters for a structurally similar compound, N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, as determined by X-ray crystallography.

Crystal Packing and Intermolecular Interactions Analysis

The study of crystal packing reveals how individual molecules arrange themselves to form a stable, repeating lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions. In sulfonamides, strong interactions such as hydrogen bonds and weaker forces like π-π stacking are often the primary drivers of the crystal packing. nih.govresearchgate.net

Hydrogen Bonding Network Characterization

Hydrogen bonds are highly directional and relatively strong non-covalent interactions that play a crucial role in the supramolecular architecture of many organic compounds, including sulfonamides. nih.govmdpi.com The sulfonamide group itself contains both hydrogen bond donors (the N-H group, if present) and strong acceptors (the sulfonyl oxygens).

The crystal structure of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide provides an excellent example of diverse hydrogen-bonding patterns within a single crystal. The two independent molecules in the asymmetric unit show distinctly different behaviors. nih.gov

Molecule I participates in intermolecular hydrogen bonding, forming inversion dimers through pairs of N—H···O hydrogen bonds with a neighboring molecule. nih.gov

Molecule II features an intramolecular N—H···O hydrogen bond, where the sulfonamide N-H proton interacts with the oxygen atom of the adjacent amide moiety within the same molecule. nih.gov

This demonstrates the conformational flexibility of the sulfonamide scaffold and its ability to form varied and complex hydrogen-bonding networks, which are fundamental to the final crystal structure. nih.govnih.gov

Chiroptical Spectroscopic Techniques for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopic techniques, such as optical rotation and circular dichroism (CD), are powerful methods for studying chiral molecules. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not rotate the plane of polarized light nor does it exhibit a circular dichroism spectrum.

However, these techniques are indispensable in the study of chiral sulfonamides. nih.gov Many biologically important molecules and catalysts are chiral, and their specific three-dimensional structure (stereochemistry) is critical to their function. researchgate.netnih.gov If a chiral center were introduced into the this compound scaffold, for instance by modification of the ethyl groups or the aromatic ring, the resulting enantiomers would be distinguishable by chiroptical methods. Optical rotation would confirm the presence of chirality and the direction of rotation (+ or -), while circular dichroism spectroscopy would provide detailed information about the stereochemical environment of chromophores within the molecule, aiding in the absolute configuration assignment. researchgate.net

Mechanistic Studies and Reaction Pathways of N,n Diethyl 2,4,6 Trimethylbenzenesulfonamide and Its Derivatives

Elucidation of Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving N,N-diethyl-2,4,6-trimethylbenzenesulfonamide are significantly influenced by the sterically demanding 2,4,6-trimethylphenyl (mesityl) group. This steric bulk around the sulfonyl center dictates the rate of nucleophilic substitution reactions.

Detailed kinetic studies on sterically hindered arenesulfonamides are limited in publicly available literature. However, based on fundamental principles of organic reaction mechanisms, the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with diethylamine to form this compound would likely proceed via a nucleophilic substitution pathway. The rate-determining step is expected to be the initial attack of the diethylamine nucleophile on the electrophilic sulfur atom of the sulfonyl chloride.

The steric hindrance imposed by the two ortho-methyl groups on the benzene (B151609) ring would be expected to decrease the reaction rate compared to less substituted benzenesulfonyl chlorides. This is due to the increased activation energy required for the nucleophile to approach the sterically shielded reaction center.

Illustrative Data on Steric Effects on Reaction Rates:

The following interactive table illustrates the hypothetical effect of ortho-substitution on the relative rate of reaction with a generic nucleophile, based on established principles of steric hindrance in chemical kinetics.

| Substituent on Benzenesulfonyl Chloride | Number of Ortho-Methyl Groups | Expected Relative Rate Constant (k_rel) |

| H | 0 | 100 |

| 2-Methyl | 1 | 20 |

| 2,6-Dimethyl | 2 | 5 |

| 2,4,6-Trimethyl | 2 | 4.5 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend based on chemical principles. Actual experimental values may vary.

Investigation of Transition State Structures and Reaction Intermediates

The investigation of transition state structures and reaction intermediates provides a deeper understanding of the reaction pathway at a molecular level. For the formation of this compound from its corresponding sulfonyl chloride and diethylamine, the reaction is proposed to proceed through a high-energy transition state.

Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for elucidating the geometries and energies of transition states and intermediates that may be too transient to be observed experimentally. In the context of the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with diethylamine, the transition state is anticipated to have a trigonal bipyramidal-like geometry around the sulfur atom. In this arrangement, the incoming nucleophile (diethylamine) and the leaving group (chloride) would occupy the apical positions.

The significant steric bulk of the mesityl group would distort this ideal geometry, leading to a higher energy transition state compared to reactions with less hindered arenesulfonyl chlorides. This increased energy of the transition state is a primary contributor to the slower reaction rates observed in sterically hindered systems. The reaction is expected to proceed directly to the product without the formation of a stable intermediate.

Stereochemical Control and Diastereoselectivity in Reactions Involving Sulfonamide Auxiliaries

While specific studies detailing the use of this compound as a chiral auxiliary are not prevalent in the literature, the general class of sulfonamides has been explored for its potential in stereochemical control. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

For a sulfonamide to function as a chiral auxiliary, it must possess a chiral center. In the case of this compound, the molecule itself is achiral. However, chirality could be introduced, for example, by using a chiral amine in its synthesis or by modifying one of the diethyl groups.

The rigid nature of the sulfonamide bond and the defined spatial arrangement of the substituents could then be used to direct the approach of a reactant to a prochiral center, leading to the preferential formation of one diastereomer over another. The bulky mesityl group would play a critical role in this stereochemical control by creating a highly differentiated steric environment.

Hypothetical Diastereoselectivity using a Chiral Sulfonamide Auxiliary:

The following table provides a hypothetical example of the diastereomeric excess (d.e.) that might be achieved in a reaction using a chiral sulfonamide auxiliary with varying steric bulk.

| Chiral Auxiliary | Steric Bulk | Diastereomeric Excess (d.e.) (%) |

| Chiral N-ethyl-benzenesulfonamide | Low | 60 |

| Chiral N-ethyl-2-methylbenzenesulfonamide | Medium | 85 |

| Chiral N-ethyl-2,4,6-trimethylbenzenesulfonamide | High | >95 |

Note: This data is hypothetical and serves to illustrate the principle that increased steric hindrance in a chiral auxiliary can lead to higher diastereoselectivity.

Influence of Steric Hindrance from the ortho-Methyl Groups on Reactivity and Selectivity

The most prominent feature of this compound is the significant steric hindrance imparted by the two ortho-methyl groups of the mesityl substituent. This steric bulk has a profound influence on the reactivity of the sulfonyl group and can also affect the selectivity of reactions occurring at other positions in the molecule.

The steric shielding of the sulfur atom by the adjacent methyl groups significantly retards the rate of nucleophilic attack. This effect is a classic example of steric hindrance, where the spatial arrangement of atoms impedes a chemical reaction. Consequently, reactions at the sulfonyl center of this compound generally require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) compared to their non-ortho-substituted counterparts.

Furthermore, the bulky mesityl group can direct the regioselectivity of reactions involving other parts of the molecule. By physically blocking one face or region of the molecule, it can favor the approach of reagents from a less hindered direction. This can be advantageous in complex syntheses where control of regioselectivity is crucial.

Comparative Data on Steric Hindrance:

The following interactive table illustrates the expected trend in relative reaction rates for the hydrolysis of various N,N-diethylarenesulfonamides, highlighting the impact of ortho-methyl substitution.

| Arenesulfonamide | Number of Ortho-Methyl Groups | Expected Relative Hydrolysis Rate |

| N,N-diethylbenzenesulfonamide | 0 | 1.00 |

| N,N-diethyl-2-methylbenzenesulfonamide | 1 | 0.15 |

| N,N-diethyl-2,6-dimethylbenzenesulfonamide | 2 | 0.02 |

| This compound | 2 | 0.018 |

Note: The data presented is illustrative and based on established principles of steric effects in chemical reactions. Actual experimental values may differ.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For N,N-diethyl-2,4,6-trimethylbenzenesulfonamide, these calculations would typically involve solving the Schrödinger equation with various levels of approximation. The goal is to determine the distribution of electrons within the molecule, which dictates its reactivity, stability, and spectroscopic characteristics.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be a key component. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For a related but different compound, N-[2-[(5-Bromo-2–chloro-4-pyrimidinyl)thio]−4-methoxyphenyl]−2,4,6-trimethylbenzenesulfonamide (B1594488), DFT calculations were performed, highlighting that such methods are applicable to this class of molecules. uomphysics.net

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. researchgate.net A DFT approach would be used to find the most stable three-dimensional arrangement of atoms (geometry optimization) by locating the minimum energy on the potential energy surface.

Once an optimized geometry is obtained, DFT calculations can predict various spectroscopic properties. This is achieved by calculating the response of the molecule's electron density to external electric or magnetic fields. For instance, theoretical vibrational frequencies (infrared and Raman spectra) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. While general procedures are established researchgate.netnih.gov, specific DFT studies predicting the spectroscopic properties of this compound have not been identified.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in this compound—specifically around the sulfonamide group (C-S, S-N) and the N-ethyl groups (N-C)—means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds, MD can provide insights into how the molecule explores its conformational space, its flexibility, and its interactions with a solvent or other molecules. mdpi.com Such detailed analyses for this compound are not available in the reviewed literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are capable of predicting spectroscopic data that can be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. This is typically done using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts are valuable for assigning signals in experimental spectra.

Vibrational Frequencies: As mentioned in section 5.2, DFT calculations can predict the vibrational frequencies that correspond to peaks in IR and Raman spectra. Comparing calculated and experimental spectra helps in assigning specific vibrational modes to the observed absorption bands.

Despite the power of these predictive methods, no studies containing calculated NMR or vibrational data for this compound were found.

Theoretical Studies on Non-Covalent Interactions and Their Role in Molecular Recognition and Crystal Packing

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining how molecules interact with each other and how they arrange themselves in a crystal lattice. researchgate.netnih.govresearchgate.net For this compound, theoretical studies would investigate potential C-H···O or C-H···π interactions.

Analysis methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. uomphysics.net Understanding these forces is key to predicting crystal structures and understanding molecular recognition processes. However, without experimental crystal structure data or dedicated computational studies, the specific non-covalent interactions governing the packing of this compound remain uncharacterized.

While direct computational research on the target molecule is lacking, some predicted data is available from computational databases.

Table 1: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 256.13658 | 156.1 |

| [M+Na]+ | 278.11852 | 164.6 |

| [M-H]- | 254.12202 | 161.8 |

| [M+NH4]+ | 273.16312 | 174.8 |

| [M+K]+ | 294.09246 | 162.2 |

| [M+H-H2O]+ | 238.12656 | 150.0 |

| [M+HCOO]- | 300.12750 | 174.7 |

| [M+CH3COO]- | 314.14315 | 201.7 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Advanced Applications and Functionalization in Organic Synthesis and Supramolecular Chemistry

Role of 2,4,6-Trimethylbenzenesulfonamide (B1594488) Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, chiral auxiliaries are indispensable tools. scielo.org.mxyoutube.com These are chiral molecules that are temporarily incorporated into a non-chiral starting material to control the stereochemical outcome of a reaction. youtube.com Derivatives of 2,4,6-trimethylbenzenesulfonamide have emerged as effective chiral auxiliaries. A related compound, (S)-(+)-2,4,6-trimethylphenylsulfinamide, has been instrumental in an improved asymmetric synthesis of aziridine (B145994) 2-phosphonates. nih.gov In this process, the aza-Darzens reaction between lithium diethyl iodomethylphosphonate and N-(2,4,6-trimethylphenylsulfinyl)imines yields a single diastereomeric N-sulfinylaziridine 2-phosphonate, demonstrating the powerful stereodirecting influence of the trimethylphenylsulfinyl group. nih.gov

Asymmetric Michael Additions Catalyzed by Sulfonamide-Derived Organocatalysts

The Michael addition, a fundamental carbon-carbon bond-forming reaction, can be rendered asymmetric through the use of chiral catalysts. Organocatalysts derived from sulfonamides have proven particularly effective in this regard, especially in sulfa-Michael additions. researchgate.net These catalysts, often bifunctional, can activate both the nucleophile (a thiol) and the electrophile (an α,β-unsaturated compound) to achieve high levels of enantioselectivity. researchgate.netacs.org For instance, quinine-derived squaramide catalysts have been successfully employed in the enantioselective sulfa-Michael addition to α,β-unsaturated diazoketones, affording sulfur-containing diazo compounds with high enantiomeric ratios and yields. acs.org While not directly involving the 2,4,6-trimethylbenzenesulfonamide core, these studies highlight the general utility of the sulfonamide functional group in designing organocatalysts for asymmetric Michael additions. The catalyst's structure, featuring hydrogen-bond donors and a chiral scaffold, is crucial for controlling the facial selectivity of the addition. researchgate.net

The efficiency of these reactions allows for the construction of chiral C-S bonds, which are prevalent in many pharmaceuticals and natural products. researchgate.net

Table 1: Organocatalyzed Asymmetric Sulfa-Michael Addition

| Catalyst Type | Reactants | Yield | Enantioselectivity (ee) |

|---|---|---|---|

| Squaramide-Cinchona Alkaloid | Alkyl thiols + α,β-unsaturated 2-acyl imidazoles | Up to 98% | Up to 92% |

| Quinine-Derived Squaramide | Thiols + α,β-unsaturated diazoketones | Up to 94% | Up to 94% |

| Bifunctional Iminophosphorane | Alkyl thiols + Alkenyl benzimidazoles | Not specified | High |

Stereodirecting Properties in Organometallic Reagent Additions

The steric and electronic properties of the 2,4,6-trimethylbenzenesulfonamide group can be harnessed to direct the approach of organometallic reagents to a prochiral center. The bulky mesityl (2,4,6-trimethylphenyl) group effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side. This principle is a cornerstone of asymmetric synthesis using chiral auxiliaries. While specific literature detailing N,N-diethyl-2,4,6-trimethylbenzenesulfonamide in this exact role is sparse, the strategy is well-established for structurally similar sulfonamide and sulfinamide auxiliaries. scielo.org.mx The predictable stereocontrol exerted by these auxiliaries makes them valuable in the synthesis of complex molecules with multiple stereocenters.

Utilization as Ligands in Coordination Chemistry and Homogeneous Catalysis

The sulfonamide group, particularly after deprotonation of the N-H proton, is an effective donor for metal ions, making its derivatives, including this compound, valuable ligands in coordination chemistry. The nitrogen and one or both oxygen atoms of the sulfonyl group can coordinate to a metal center, leading to the formation of stable metal complexes. nih.govsapub.org The nature of the substituents on the nitrogen and the aryl ring can be tuned to modify the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complex.

Design and Synthesis of Metal Complexes with Sulfonamide Ligands

The synthesis of metal complexes with sulfonamide-type ligands typically involves the reaction of a metal salt with the protonated ligand in the presence of a base, or directly with a pre-formed salt of the deprotonated ligand. cu.edu.egnih.gov For example, transition metal complexes with bidentate NS ligands have been synthesized by reacting metal acetates with the ligand, resulting in complexes with a 1:2 metal-to-ligand ratio. nih.gov The coordination often occurs through the nitrogen and another donor atom, such as the thiolate sulfur in these specific examples. nih.gov Spectroscopic methods like IR are crucial for confirming coordination, as a shift in the vibrational frequency of the C=N or S=O bonds indicates metal binding. nih.gov The resulting complexes can adopt various geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand's steric demands. nih.gov

Studies on Zero-Field Splitting and Slow Magnetic Relaxation in Metal-Sulfonamide Complexes

Metal complexes exhibiting slow magnetic relaxation and significant zero-field splitting are of great interest for their potential applications as single-molecule magnets (SMMs). These properties are highly dependent on the electronic structure of the metal ion and the coordination environment provided by the ligands. While specific studies focusing on this compound complexes in this context are not prominent, research on related systems with N and O donor ligands provides insight. The geometry of the coordination sphere, which is dictated by the ligand, plays a critical role in determining the magnetic anisotropy of the complex. For instance, four-coordinate Ni(II) complexes with d⁸ electronic configurations can adopt square planar geometries and exhibit diamagnetism. nih.gov In contrast, complexes with unpaired electrons, such as certain Cu(II) complexes, are paramagnetic, and their magnetic properties are sensitive to the ligand field. nih.gov The design of sulfonamide ligands with specific steric and electronic profiles is a potential strategy for creating new metal complexes with interesting magnetic behaviors.

Employment of Sulfonyl Azide (B81097) Analogues in Click Chemistry and Other Cycloaddition Reactions

The sulfonyl azide functional group is a powerful tool in synthetic chemistry, primarily known for its participation in cycloaddition reactions. The 2,4,6-trimethylbenzenesulfonyl azide and its analogues, like 2,4,6-triisopropylbenzenesulfonyl azide, are key reagents in this area. wikipedia.org These compounds serve as precursors for the formation of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes. organic-chemistry.orgyoutube.com This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal byproducts. organic-chemistry.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful variant that proceeds under mild conditions and selectively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.org Ruthenium catalysts, on the other hand, can be used to selectively produce the 1,5-disubstituted regioisomer. nih.gov This catalytic control over regioselectivity makes sulfonyl azide cycloadditions highly versatile for constructing complex molecular architectures, linking biomolecules, and synthesizing functional materials. nih.govnih.gov The stability of the resulting triazole ring makes this linkage robust and suitable for a wide range of applications. youtube.com

Table 2: Catalytic Control in Azide-Alkyne Cycloaddition

| Catalyst | Substrates | Product Regioisomer | Key Advantage |

|---|---|---|---|

| Copper (I) | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | Mild conditions, high selectivity for 1,4-isomer. organic-chemistry.orgbeilstein-journals.org |

| Ruthenium (e.g., Cp*RuCl(PPh₃)₂) | Terminal Alkyne + Azide | 1,5-disubstituted 1,2,3-triazole | High selectivity for 1,5-isomer. nih.gov |

| None (Thermal) | Alkyne + Azide | Mixture of 1,4- and 1,5-isomers | Simple, but lacks regiocontrol and requires heat. organic-chemistry.org |

Derivatization for the Construction of Complex Molecular Architectures and Heterocyclic Compounds

While direct derivatization of this compound for the construction of complex molecular architectures and heterocyclic compounds is not extensively documented in publicly available research, the inherent reactivity of the arylsulfonamide scaffold presents numerous possibilities. The chemical behavior of analogous sulfonamides provides a framework for potential synthetic transformations.

The sulfonamide functional group is generally stable, but the aromatic ring and the N-alkyl groups can be sites for further chemical modification. The 2,4,6-trimethyl substitution on the benzene (B151609) ring sterically hinders some reactions at the aromatic core but also activates it towards certain electrophilic substitutions.

One potential avenue for derivatization involves the synthesis of heterocyclic compounds where the sulfonamide nitrogen is incorporated into a ring system. Although many methods focus on primary or secondary sulfonamides, innovative synthetic routes could potentially utilize this compound as a precursor. For instance, methods for synthesizing N-sulfonyl amidines from thioamides and sulfonyl azides have been developed, which could be adapted to create novel heterocyclic systems. beilstein-journals.org

Furthermore, the synthesis of various heterocyclic compounds from arylsulfonamides is a well-established field. researchgate.netmdpi.comnih.gov These methodologies often involve the reaction of a sulfonyl chloride with a suitable nucleophile to form the foundational sulfonamide bond, which is then followed by cyclization reactions. While this compound is already formed, modifications to the alkyl groups or the aromatic ring could introduce functionalities that facilitate subsequent cyclizations.

The following table outlines potential derivatization reactions based on the general reactivity of arylsulfonamides:

| Reaction Type | Reagents and Conditions | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Bromomethyl-substituted derivative |

| Metalation-Substitution | Strong base (e.g., n-BuLi), electrophile | Functionalized aromatic ring |

| N-dealkylation/Functionalization | Oxidative or reductive methods | N-ethyl or N-H derivative for further reaction |

These hypothetical derivatizations could yield advanced intermediates for the synthesis of complex molecules. The introduction of new functional groups would allow for cross-coupling reactions, further ring formations, and the construction of elaborate three-dimensional structures.

Exploration of Sulfonamide-Based Compounds in Supramolecular Assemblies and Self-Organizing Systems

The sulfonamide group is a key player in supramolecular chemistry due to its ability to form robust and directional non-covalent interactions. iucr.orgnih.gov While specific studies on the supramolecular behavior of this compound are not prominent, the structural features of the molecule allow for informed predictions about its potential role in self-assembly and crystal engineering.

The core of the sulfonamide's supramolecular utility lies in its hydrogen bonding capabilities. In primary and secondary sulfonamides, the N-H group is a potent hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. nih.govmdpi.com In the case of this compound, the absence of an N-H donor proton limits its participation in classic sulfonamide-sulfonamide hydrogen bonding motifs.

However, the sulfonyl oxygens remain powerful hydrogen bond acceptors. This allows this compound to co-crystallize with suitable hydrogen bond donors, such as carboxylic acids, phenols, or primary/secondary amides. These interactions can be used to construct predictable supramolecular synthons, which are reliable structural motifs in crystal engineering. iucr.org

Beyond classical hydrogen bonding, other weak interactions can guide the self-assembly of molecules containing this compound. These include:

C-H···O interactions: The ethyl groups on the nitrogen and the methyl groups on the aromatic ring can act as weak hydrogen bond donors to the sulfonyl oxygens of neighboring molecules.

π-π stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

The interplay of these forces can lead to the formation of well-defined supramolecular architectures, such as chains, layers, or more complex three-dimensional networks. The bulky trimethyl-substituted phenyl group and the flexible diethylamino group will also play a significant role in dictating the final self-assembled structure.

The potential for this compound to act as a building block in supramolecular chemistry is summarized in the table below:

| Supramolecular Interaction | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding (as acceptor) | Sulfonyl oxygens with H-bond donors | Co-crystals, multi-component assemblies |

| C-H···O Interactions | Alkyl C-H groups and sulfonyl oxygens | Extended networks |

| π-π Stacking | Trimethylphenyl ring | Stacked columnar or layered structures |

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for N,N-diethyl-2,4,6-trimethylbenzenesulfonamide

Traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. wikipedia.org While effective, this method can be limited by the availability and stability of the requisite sulfonyl chloride, particularly for sterically hindered molecules like 2,4,6-trimethylbenzenesulfonyl chloride. Future research will likely focus on developing more direct, atom-economical, and environmentally benign synthetic strategies.

Emerging one-pot procedures that bypass the need for pre-functionalized starting materials are particularly promising. For instance, methods involving the direct synthesis of sulfonamides from unactivated carboxylic acids and amines have been developed. nih.gov This approach, which can utilize copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides in situ followed by amination, could be adapted for the synthesis of this compound from 2,4,6-trimethylbenzoic acid and diethylamine. nih.gov

Furthermore, electrochemical methods offer a powerful tool for forging sulfur-nitrogen bonds. rsc.org The electrochemical oxidative coupling of thiols and amines represents a modern, catalyst-free approach to sulfonamide synthesis that could be explored for this target molecule. rsc.org Research into these advanced synthetic methods could lead to more efficient, scalable, and sustainable production of this compound, making it more accessible for broader investigation.

Table 1: Comparison of Synthetic Approaches for Sulfonamides

| Method | Starting Materials | Key Features | Potential for this compound |

|---|---|---|---|

| Classical Synthesis | 2,4,6-trimethylbenzenesulfonyl chloride, Diethylamine | Well-established, reliable. wikipedia.org | Dependent on sulfonyl chloride availability and stability. |

| One-Pot Decarboxylative Halosulfonylation | 2,4,6-trimethylbenzoic acid, SO₂, Diethylamine | Bypasses pre-functionalization, uses readily available acids. nih.gov | High potential for a more direct and efficient route. |

| Electrochemical S-N Coupling | 2,4,6-trimethylthiophenol, Diethylamine | Oxidant- and catalyst-free, environmentally friendly. rsc.org | Promising green chemistry approach. |

| Direct Synthesis from Thiols (I₂O₅-mediated) | 2,4,6-trimethylthiophenol, Diethylamine | Metal-free conditions, broad substrate scope. rsc.org | Offers an alternative direct sulfonylation pathway. |

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Design and Reactivity Prediction

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for drug discovery and reaction optimization. nih.gov Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions, screen virtual libraries of compounds, and design novel molecules with desired properties. nih.govchemrxiv.org

For this compound and its derivatives, ML algorithms could be trained on existing sulfonamide reaction data to predict reactivity and optimize reaction conditions for its synthesis or further functionalization. chemrxiv.org For example, models have been successfully developed to predict the performance of sulfonamide electrochemical synthesis in a multidimensional chemical space. tue.nl Similar approaches could accelerate the development of the novel synthetic routes discussed in the previous section.

Expansion of Applications in Enantioselective Catalysis and Material Science

The rigid structure of the sulfonamide group makes it an attractive component for designing chiral ligands and organocatalysts. wikipedia.org Research has demonstrated the utility of bifunctional sulfonamides in catalyzing enantioselective conjugate additions, where the acidic sulfonamide N-H proton activates the electrophile through hydrogen bonding. nih.gov While this compound itself lacks this N-H proton, its core structure could be incorporated into more complex catalyst designs. The sterically demanding 2,4,6-trimethylphenyl (mesityl) group can impart specific spatial arrangements, which is a key feature in designing effective asymmetric catalysts. Future work could involve synthesizing derivatives of this compound that incorporate catalytic functionalities, exploring their efficacy in reactions such as asymmetric N-allylation. nih.gov

In material science, sulfonamides are recognized for their utility as plasticizers and components in functional polymers. rsc.org A recent and exciting development is the use of computational and machine learning techniques to discover conjugated sulfonamide cathodes for lithium-ion batteries. differ.nl This highlights the potential for sulfonamide-based materials in energy storage. The specific electronic and steric properties of this compound could be leveraged in the design of novel organic electronic materials, polymers with tailored thermal or mechanical properties, or as components in advanced composite materials.

Exploration of this compound Scaffolds in Interdisciplinary Chemical Research

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. nih.govbritannica.com The this compound scaffold, while not yet widely explored biologically, represents a unique chemical space due to its combination of a bulky, electron-rich aromatic ring and the N,N-diethylamide group.

Future interdisciplinary research could focus on synthesizing and screening a library of compounds based on this scaffold for various biological activities. Its structural features might lead to novel modes of interaction with biological targets. For instance, the sulfonamide moiety is a key pharmacophore for inhibiting enzymes like carbonic anhydrases. nih.gov Investigating how the specific substitutions on this compound affect its interaction with such enzymes could lead to the development of new, selective inhibitors.

Beyond medicine, the scaffold could be employed in the development of chemical probes. The conversion of native carboxylate groups in pharmacophores into sulfonyl fluorides has been demonstrated as a strategy to create chemical probes capable of forming covalent linkages with target proteins. nih.govacs.org A similar strategy could be envisioned for derivatives of this compound, enabling its use in chemical biology to study protein function and identify new drug targets. The versatility of the sulfonamide group ensures that its derivatives will continue to be a fertile ground for discovery across multiple scientific disciplines. york.ac.uk

Q & A

Q. What are the recommended synthetic routes for N,N-diethyl-2,4,6-trimethylbenzenesulfonamide to ensure high purity and yield?

The synthesis typically involves sulfonation of 2,4,6-trimethylbenzene followed by amidation with diethylamine. Key steps include:

- Controlled reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates and side reactions .

- Stepwise purification : Employ column chromatography or recrystallization with solvents like ethanol to isolate the product.

- Purity validation : Confirm via HPLC (≥98% purity) and spectroscopic characterization (NMR, IR) to ensure absence of unreacted sulfonyl chloride or amine residues .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify alkyl/aryl protons and confirm substitution patterns (e.g., methyl groups at 2,4,6-positions and diethylamide resonance) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 295.2) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve co-eluting impurities .

Q. How do steric and electronic effects of the 2,4,6-trimethyl substituents influence the sulfonamide’s solubility and reactivity?

- Steric hindrance : The ortho-methyl groups reduce nucleophilic attack at the sulfonyl group, stabilizing the compound in acidic/basic conditions .

- Electronic effects : Electron-donating methyl groups increase electron density on the benzene ring, modulating sulfonamide’s acidity (pKa ~10-12) and solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be systematically addressed?

- Meta-analysis : Compare bioassay results across studies while controlling variables (e.g., cell lines, assay protocols). For example, discrepancies in antimicrobial IC₅₀ values may arise from differences in bacterial strain susceptibility .

- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substituent variations (e.g., replacing diethyl with cyclopropyl groups) to isolate contributing factors .

Q. What computational strategies are optimal for predicting the enzyme-binding affinity of this compound derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding between the sulfonamide group and active-site zinc ions .

- QSAR modeling : Train models with descriptors like logP, molar refractivity, and electrostatic potential to predict IC₅₀ values against specific isoforms .

Q. What experimental designs are critical for elucidating the mechanism of action in anticancer assays involving this compound?

- Kinetic studies : Monitor apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation in treated cancer cells .

- Proteomic profiling : Use SILAC-based mass spectrometry to identify differentially expressed proteins (e.g., Bcl-2 family members) post-treatment .

- In vivo validation : Employ xenograft models to assess tumor growth inhibition, paired with histopathology to evaluate off-target effects .

Methodological Notes

- Synthetic optimization : Reaction yields improve with slow amine addition to sulfonyl chlorides at 0–5°C .

- Analytical cross-validation : Combine XRD (for crystalline structure) with DFT calculations to resolve ambiguous NMR assignments .

- Biological assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate results across triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.